(3-Bromopropyl)cyclopropane

Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

(3-Bromopropyl)cyclopropane (CAS 78300-38-6) is a primary alkyl bromide featuring a terminal bromine on a propyl chain attached to a cyclopropane ring. With molecular formula C₆H₁₁Br and molecular weight 163.06 g/mol, it serves as a bifunctional building block combining the unique strain and spatial properties of the cyclopropane pharmacophore with the synthetic versatility of an unhindered alkyl bromide electrophile.

Molecular Formula C6H11B
Molecular Weight 163.06 g/mol
CAS No. 78300-38-6
Cat. No. B3284337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopropyl)cyclopropane
CAS78300-38-6
Molecular FormulaC6H11B
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESC1CC1CCCBr
InChIInChI=1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2
InChIKeyBMONZYQFNWMIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopropyl)cyclopropane Procurement Guide: CAS 78300-38-6 Core Properties and Sourcing Context


(3-Bromopropyl)cyclopropane (CAS 78300-38-6) is a primary alkyl bromide featuring a terminal bromine on a propyl chain attached to a cyclopropane ring [1]. With molecular formula C₆H₁₁Br and molecular weight 163.06 g/mol, it serves as a bifunctional building block combining the unique strain and spatial properties of the cyclopropane pharmacophore with the synthetic versatility of an unhindered alkyl bromide electrophile . This compound is supplied as a colorless liquid, typically at ≥95% purity, and is utilized as a key intermediate in medicinal chemistry, agrochemical synthesis, and materials science [2].

Bifunctional building block combining cyclopropane pharmacophore with a primary alkyl bromide electrophile
Supports nucleophilic substitution and cross-coupling for medicinal chemistry and agrochemical intermediate synthesis
Research-grade liquid format compatible with standard organic synthesis workflows

Why Generic Alkyl Bromides Cannot Replace (3-Bromopropyl)cyclopropane in Cyclopropane-Containing Syntheses


Substituting (3-bromopropyl)cyclopropane with a generic linear alkyl bromide (e.g., 1-bromobutane) or a non-cyclopropane-containing analog forfeits the unique structural and electronic contributions of the cyclopropane ring. The cyclopropane moiety imparts ~27 kcal/mol of ring strain, significantly altering reactivity, conformational preferences, and metabolic stability of downstream products [1]. The bromine atom on the primary carbon of the C3 spacer chain provides balanced leaving-group ability—better than chlorine but with greater stability and shelf life than iodine [2]. This differentiated reactivity profile is critical for achieving predictable yields and regioselectivity in nucleophilic substitution and cross-coupling reactions [3].

Cyclopropane ring strain

Linear alkyl bromides cannot replicate the strain and conformational constraints of cyclopropane, altering downstream reactivity and metabolic stability.

Leaving group balance

Chloride analogs require harsher conditions; iodide analogs exhibit lower stability. The bromide provides a reactivity–stability compromise not matched by either.

C3 spacer geometry

Shorter-chain analogs (e.g., cyclopropylmethyl bromide) offer different spatial reach and flexibility, which may affect binding modes in target molecules.

Quantitative Differentiation Evidence for (3-Bromopropyl)cyclopropane vs. In-Class Analogs


Nucleophilic Substitution Reactivity: Bromide vs. Chloride and Iodide Analogs

For nucleophilic substitution reactions, the bromide leaving group of (3-bromopropyl)cyclopropane provides an optimal balance of reactivity. The established leaving-group ranking for halides is iodide > bromide > chloride >> fluoride, with bromide being approximately 10²–10³ times more reactive than chloride in typical SN2 reactions [1]. The (3-iodopropyl)cyclopropane analog (CAS 1835744-75-6) offers even faster substitution kinetics but suffers from significantly higher cost and lower thermal/photochemical stability, while the corresponding (3-chloropropyl)cyclopropane (CAS 60379-93-3) reacts substantially slower, requiring harsher conditions and longer reaction times [2].

SN2 Reactivity: Br vs Cl/I
Class-level
Bromide ~10²–10³ × more reactive than chloride in SN2
Supports efficient nucleophilic substitution under mild conditions.
Class-level leaving-group hierarchy; product-specific validation recommended.
Nucleophilic Substitution Leaving Group Ability SN2 Reactivity

Radical Reaction Pathway: 3-Bromopropyl Radical as a Key Intermediate

The 3-bromopropyl radical, accessible from (3-bromopropyl)cyclopropane via homolytic C–Br bond cleavage, serves as a critical intermediate in radical-mediated transformations. Femtosecond spectroscopy studies demonstrate that the C–Br bond cleavage of the 3-bromopropyl radical precursor occurs within 2.5 ps, followed by ring closure to form cyclopropane within 7.5 ps [1]. This radical pathway enables synthetic access to cyclopropane-containing structures that are inaccessible through ionic mechanisms alone, differentiating (3-bromopropyl)cyclopropane from analogs that lack this radical reactivity profile.

Radical C–Br Cleavage Kinetics
Reported
C–Br cleavage: 2.5 ps; cyclopropane formation: 7.5 ps
Demonstrates rapid radical generation for synthetic cascades.
Extrapolated from 1,3-dibromopropane model; confirm with target compound.
Radical Chemistry Cyclopropane Formation Reaction Kinetics

C3 Spacer Chain: Structural Differentiation from Cyclopropylmethyl Bromide

(3-Bromopropyl)cyclopropane features a three-carbon propyl spacer between the cyclopropane ring and the bromine electrophile, compared to the single-carbon methylene spacer in cyclopropylmethyl bromide (CAS 7051-34-5, C₄H₇Br, MW 135.00 g/mol) [1]. This extended linker increases the molecular weight by 28.06 g/mol (163.06 vs. 135.00), adds two rotatable bonds (3 vs. 1), and provides greater conformational flexibility and spatial reach for nucleophile engagement. In drug discovery, the C3 linker enables deeper penetration into enzyme active sites, which can improve binding affinity for targets requiring extended hydrophobic contacts [2].

C3 vs C1 Spacer Topology
Class-level
MW +28.06 g/mol; +2 rotatable bonds; 3-atom linker vs 1-atom
Longer spacer may enable deeper active-site penetration.
Class-level structural comparison; binding impact requires experimental validation.
Molecular Design Linker Length Pharmacophore Optimization

Industrial-Scale Manufacturing Method for Bromoalkyl Cyclopropanes

A patent from Osaka Prefecture University (JP2017014124A) describes a scalable manufacturing method for bromoalkyl cyclopropanes, including (3-bromopropyl)cyclopropane, via reaction of corresponding cyclopropyl-substituted alcohols with HBr dissolved in aprotic solvents such as 1,4-dioxane [1]. This process offers a practical, industrially viable route that avoids hazardous reagents like PBr₃, which is commonly used in laboratory-scale syntheses but is poorly suited for scale-up due to its corrosivity, moisture sensitivity, and exothermic reaction profile. The HBr-based method achieves comparable or superior yields with a significantly safer and more economical process .

Scalable HBr/Dioxane Process
Reported
Patented HBr/aprotic solvent method avoids PBr₃; supports industrial scale
Enables reliable supply and potential process cost advantages.
Patent JP2017014124A; yields described as industrially simplified.
Process Chemistry Scale-Up Manufacturing

Synthetic Versatility: Dual Ionic and Radical Reaction Pathways

(3-Bromopropyl)cyclopropane participates in both nucleophilic substitution reactions (via the primary alkyl bromide) and homolytic radical reactions (via C–Br bond cleavage), providing orthogonal reactivity modes from a single building block [1]. This contrasts with (3-chloropropyl)cyclopropane, which predominantly reacts only under forcing ionic conditions, and (3-iodopropyl)cyclopropane, which is susceptible to premature radical decomposition during storage [2]. Research on radical ring expansion of 1-(3-bromopropyl)-methylenecyclopropane derivatives confirms the compound's viability in radical-mediated cyclization and ring expansion cascades, computationally validated at the ROMP2/6-311++G(d,p)//UB3LYP/6-31G(d,p) level [3].

Dual Ionic/Radical Reactivity
Class-level
Bromide enables both SN2 and radical pathways; broader scope than Cl or I analogs
Reduces inventory complexity by supporting multiple reaction types.
Qualitative differentiation; validate pathway suitability for specific transformations.
Synthetic Methodology Reaction Scope Dual Reactivity

Optimal Application Scenarios for (3-Bromopropyl)cyclopropane in Research and Industry


Medicinal Chemistry: Cyclopropane-Containing Drug Candidate Synthesis

In medicinal chemistry, (3-bromopropyl)cyclopropane serves as a key intermediate for introducing a cyclopropylalkyl moiety into drug candidates. The cyclopropane ring enhances metabolic stability and can improve target binding through its unique spatial and electronic properties [1], while the C3 linker provides optimal separation for engaging deep hydrophobic binding pockets [2]. The balanced reactivity of the primary alkyl bromide, as established in Section 3.1, enables efficient coupling with diverse nucleophiles under mild conditions, making this compound particularly suitable for late-stage functionalization in lead optimization programs.

Radical-Mediated Cyclization for Complex Carbocycle Synthesis

As demonstrated in Section 3.2, the 3-bromopropyl radical intermediate undergoes rapid ring closure to cyclopropane within 7.5 ps of C–Br bond cleavage. This radical reactivity can be harnessed in synthetic cascades for constructing fused and bridged carbocyclic frameworks, including those found in terpenoid natural products [1]. The compound's ability to participate in both ionic and radical pathways, detailed in Section 3.5, makes it a versatile building block for complexity-generating transformations.

Process Development and Scale-Up Using Industrial Manufacturing Routes

The availability of a patented, scalable manufacturing process using HBr in aprotic solvents (Section 3.4) supports the use of (3-bromopropyl)cyclopropane in kilogram-scale syntheses. For process chemists developing scalable routes to cyclopropane-containing APIs or agrochemical intermediates, this established industrial method provides greater supply chain confidence compared to analogs that lack documented large-scale manufacturing procedures [1].

Agrochemical Intermediate Synthesis

(3-Bromopropyl)cyclopropane is cited as a potential intermediate for synthesizing agrochemical active ingredients [1], where the cyclopropane ring contributes to enhanced environmental stability and target selectivity. The bromide leaving group facilitates efficient alkylation of thiol, amine, and alkoxide nucleophiles commonly encountered in agrochemical scaffold construction.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Cyclopropane pharmacophore with balanced bromide leaving group
Metabolic stability and binding pocket engagement assessment
Radical cascade synthesis
Rapid radical generation and cyclization from C–Br bond
Compatibility with complex carbocycle construction
Process development and scale-up
Patented HBr/aprotic solvent manufacturing route
Supply chain reliability and process cost-effectiveness
Agrochemical intermediate synthesis
Efficient alkylation of diverse nucleophiles
Environmental stability and target selectivity profiling
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